molecular formula C4H11CoNNa3O8P2+3 B12783892 Cobaltate(3-), (N,N-bis((phosphono-kappaO)methyl)glycinato(5-)-kappaN,kappaO)-, trisodium, (T-4)- CAS No. 67968-66-5

Cobaltate(3-), (N,N-bis((phosphono-kappaO)methyl)glycinato(5-)-kappaN,kappaO)-, trisodium, (T-4)-

Cat. No.: B12783892
CAS No.: 67968-66-5
M. Wt: 390.98 g/mol
InChI Key: PKAOTEQJZUGUCT-UHFFFAOYSA-N
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Description

The compound “Cobaltate(3-), (N,N-bis((phosphono-kappaO)methyl)glycinato(5-)-kappaN,kappaO)-, trisodium, (T-4)-” (CAS: 67968-66-5) is a coordination complex featuring a cobalt(III) center bound to a multidentate ligand, N,N-bis(phosphonomethyl)glycinato(5-). This ligand provides strong chelation through nitrogen and oxygen donor atoms, forming a stable octahedral geometry (T-4 configuration). The trisodium counterions balance the complex’s -3 charge. It is classified under the "Metals" group in regulatory frameworks, with a permissible limit of 0.1% in products due to cobalt’s toxicity concerns .

Properties

CAS No.

67968-66-5

Molecular Formula

C4H11CoNNa3O8P2+3

Molecular Weight

390.98 g/mol

IUPAC Name

trisodium;2-[bis(phosphonomethyl)amino]acetic acid;cobalt

InChI

InChI=1S/C4H11NO8P2.Co.3Na/c6-4(7)1-5(2-14(8,9)10)3-15(11,12)13;;;;/h1-3H2,(H,6,7)(H2,8,9,10)(H2,11,12,13);;;;/q;;3*+1

InChI Key

PKAOTEQJZUGUCT-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)O)N(CP(=O)(O)O)CP(=O)(O)O.[Na+].[Na+].[Na+].[Co]

Origin of Product

United States

Scientific Research Applications

Biochemical Applications

1.1 Enzyme Mimics and Catalysts

Cobaltate complexes are often studied for their ability to mimic enzyme activity. The cobalt ion in these complexes can facilitate redox reactions similar to those catalyzed by metalloenzymes. For instance, cobaltate(3-) complexes have been shown to catalyze the oxidation of organic substrates, providing insights into enzyme mechanisms and potential applications in organic synthesis.

1.2 Drug Delivery Systems

The unique coordination properties of cobaltate(3-) allow it to form stable complexes with various biomolecules. This characteristic is exploited in drug delivery systems where cobaltate complexes can encapsulate therapeutic agents, enhancing their solubility and bioavailability. Studies have indicated that these complexes can improve the pharmacokinetics of anticancer drugs by targeting specific tissues more effectively.

Catalytic Applications

2.1 Catalysis in Organic Synthesis

Cobaltate(3-) complexes serve as catalysts in various organic reactions, including hydrogenation and oxidation processes. The presence of phosphonate groups enhances the stability and reactivity of these complexes, making them suitable for catalyzing reactions under mild conditions. Research has demonstrated that these catalysts can significantly increase reaction yields while minimizing byproducts.

2.2 Environmental Remediation

The ability of cobaltate(3-) to facilitate redox reactions also positions it as a candidate for environmental remediation applications. It can be used to degrade pollutants in wastewater through catalytic processes that convert harmful substances into less toxic forms. This application is particularly relevant in addressing heavy metal contamination and organic pollutants.

Materials Science Applications

3.1 Synthesis of Functional Materials

Cobaltate(3-) complexes are utilized in the synthesis of functional materials such as magnetic nanoparticles and conductive polymers. The incorporation of cobalt ions into polymer matrices enhances their electrical conductivity and magnetic properties, which are valuable for applications in electronics and data storage.

3.2 Nanocomposite Development

The formation of nanocomposites using cobaltate(3-) has been explored for applications in sensors and energy storage devices. These nanocomposites exhibit improved mechanical properties and thermal stability, making them suitable for use in high-performance materials.

Medicinal Chemistry Applications

4.1 Anticancer Activity

Research indicates that cobaltate(3-) complexes exhibit potential anticancer properties through mechanisms involving oxidative stress induction in cancer cells. Studies have shown that these complexes can selectively target and inhibit the growth of tumor cells while sparing normal cells, highlighting their potential as chemotherapeutic agents.

4.2 Antimicrobial Properties

Cobaltate(3-) has also been investigated for its antimicrobial activity against various pathogens. The complex's ability to disrupt microbial cell membranes has been linked to its potential use as an antimicrobial agent in clinical settings.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Compositional Differences

The cobaltate complex belongs to a family of transition metal complexes with the general formula [M(N,N-bis(phosphonomethyl)glycinato)]ⁿ⁻, where M represents the metal center and n varies based on oxidation state. Key structural distinctions include:

Compound Name CAS Number Metal Center Counterion Ligand Structure
Cobaltate(3-), trisodium 67968-66-5 Co(III) Na⁺ N,N-bis(phosphonomethyl)glycinato(5-)
Nickelate(3-), trisodium 68025-41-2 Ni(III) Na⁺ N,N-bis(phosphonomethyl)glycinato(5-)
Cobaltate(3-), tripotassium 63597-33-1 Co(III) K⁺ N,N-bis(phosphonomethyl)glycinato(5-)
Zincate(3-), trisodium Not provided Zn(III) Na⁺ N,N-bis(phosphonomethyl)glycinato(5-)
  • Metal Center : The choice of metal (Co, Ni, Zn, Cu) influences redox activity, magnetic properties, and catalytic efficiency. Cobalt complexes are often redox-active, while nickel derivatives may exhibit superior catalytic stability .
  • Counterion : Sodium (Na⁺) vs. potassium (K⁺) affects solubility and crystallinity. Tripotassium salts (e.g., CAS 63597-33-1) may offer enhanced solubility in polar solvents compared to trisodium analogs .

Data Tables

Table 1: Comparative Analysis of Metal Complexes with N,N-bis(phosphonomethyl)glycinato Ligands

Parameter Cobaltate(3-), trisodium Nickelate(3-), trisodium Cobaltate(3-), tripotassium
CAS Number 67968-66-5 68025-41-2 63597-33-1
Metal Oxidation State +3 +3 +3
Counterion Na⁺ Na⁺ K⁺
Primary Applications Inferred: Catalysis, materials science Pharmaceuticals, surfactants Likely similar to trisodium analogs
Regulatory Limit 0.1% Not specified 0.1% (if Co-based)
Key Reference

Research Findings

  • Stability : The trisodium cobaltate’s T-4 geometry enhances thermal stability, critical for high-temperature industrial processes. Nickelate analogs may degrade faster under oxidative conditions .
  • Efficacy : Nickelate complexes demonstrate superior performance in surfactant formulations, possibly due to nickel’s Lewis acidity enhancing interfacial activity .
  • Regulatory Trends: Stricter cobalt regulations in the EU and North America drive research into alternative metal complexes (e.g., zincate) with lower toxicity .

Q & A

Q. Q1: What are the established synthetic methodologies for preparing trisodium [N,N-bis(phosphonomethyl)glycinato(5-)]cobaltate(3-)?

Methodological Answer : Synthesis typically involves chelation of cobalt(III) with the ligand N,N-bis(phosphonomethyl)glycinato under alkaline conditions. A common approach includes:

Ligand Preparation : Reacting glycine with formaldehyde and phosphonic acid derivatives to form the phosphonomethyl-substituted glycine ligand.

Cobalt Coordination : Adding cobalt(II) salts (e.g., CoCl₂) to the ligand solution, followed by oxidation to Co(III) using H₂O₂ or O₂ under controlled pH (8–10).

Counterion Exchange : Replacing initial counterions (e.g., K⁺) with Na⁺ via ion-exchange chromatography to yield the trisodium salt .
Key Considerations : Monitor pH rigorously to avoid ligand hydrolysis and ensure stoichiometric Co:ligand ratios (1:1) for high-purity yields.

Q. Q2: How is the coordination geometry (T-4) of this cobaltate complex validated experimentally?

Methodological Answer : The (T-4) designation indicates a tetrahedral geometry. Validation methods include:

  • X-ray Crystallography : Resolves bond angles (e.g., Co–O/N bond angles ~109.5° for tetrahedral coordination) .
  • Electronic Spectroscopy : d-d transition bands in UV-Vis spectra (e.g., λmax ~500–600 nm for Co(III) in tetrahedral fields).
  • Magnetic Susceptibility : Low spin Co(III) complexes typically show diamagnetic behavior, consistent with strong-field ligands like phosphonates .

Q. Q3: What stability challenges arise in aqueous solutions of this cobaltate complex, and how are they mitigated?

Methodological Answer : The complex may hydrolyze under acidic conditions (pH < 6) due to protonation of phosphonate groups. Stability protocols:

  • Buffered Solutions : Use Tris or carbonate buffers (pH 8–10) to maintain ligand deprotonation.
  • Temperature Control : Store solutions at 4°C to slow ligand dissociation.
  • Competing Ligands : Add EDTA (≤1 mM) to sequester free Co(III) ions, preventing precipitation .

Advanced Research Questions

Q. Q4: How does ligand substitution (e.g., replacing phosphonate with sulfonate groups) impact the redox behavior of cobaltate complexes?

Methodological Answer : Phosphonate ligands enhance Co(III) stability via strong σ-donation. Substitution with sulfonates (weaker field ligands) increases redox lability:

  • Cyclic Voltammetry : Compare Co(III)/Co(II) reduction potentials (E₁/₂). Phosphonate complexes show more positive E₁/₂ (e.g., +0.45 V vs. SHE) than sulfonates (+0.25 V) due to stronger ligand fields.
  • Kinetic Studies : Monitor electron-transfer rates (kET) using stopped-flow techniques; weaker ligands accelerate Co(III) → Co(II) reduction .

Q. Q5: What analytical techniques resolve contradictions in reported thermodynamic stability constants (log β) for this cobaltate complex?

Methodological Answer : Discrepancies in log β values (e.g., 18.5 vs. 20.2) arise from:

  • Ionic Strength Effects : Use constant ionic media (e.g., 0.1 M NaClO₄) during potentiometric titrations.
  • Competing Equilibria : Employ EDTA masking agents to isolate Co–ligand interactions.
  • Spectrophotometric Refinement : Combine pH-dependent UV-Vis data with computational fitting (e.g., Hyperquad Suite) to refine log β .

Q. Q6: How does the (T-4) geometry influence catalytic activity in oxidation reactions?

Methodological Answer : Tetrahedral Co(III) complexes exhibit distinct catalytic behavior vs. octahedral analogues:

  • Oxygen Evolution Reaction (OER) : In electrochemical water splitting, (T-4) geometry provides accessible axial sites for OH⁻ binding, lowering overpotential (η ~300 mV at 10 mA/cm²).
  • Substrate Selectivity : Test using probe reactions (e.g., cyclohexane oxidation). Tetrahedral complexes favor radical pathways (higher tert-butanol inhibition), while octahedral complexes proceed via non-radical mechanisms .

Research Gaps and Contradictions

  • Synthesis Scalability : Current methods yield ≤50 mg batches; scale-up requires optimization of oxidation steps to prevent ligand degradation.
  • Ecotoxicity Data : Limited studies on aquatic toxicity; preliminary ECHA data suggest a 0.1% threshold for environmental release .

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